molecular formula C13H23F2N3O B2431264 (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide CAS No. 2411322-41-1

(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide

Cat. No. B2431264
CAS RN: 2411322-41-1
M. Wt: 275.344
InChI Key: ASEJSWKXFLSIGA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide, also known as DFEB, is a synthetic compound that has been extensively studied for its potential use in scientific research. DFEB belongs to the class of piperidine compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide acts as a selective inhibitor of the presynaptic voltage-gated sodium channels, which are responsible for the release of neurotransmitters. By inhibiting these channels, (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide reduces the release of neurotransmitters, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide has been found to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of neuronal excitability, and reduction in pain perception. It has also been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide in lab experiments is its high selectivity for the presynaptic voltage-gated sodium channels, which allows for precise modulation of neurotransmitter release. However, (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide also has limitations, including its relatively short half-life and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in the treatment of neurological and inflammatory conditions, and development of more stable and less toxic analogs. Additionally, (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide may have potential use in the development of new drugs for the treatment of pain and other neurological disorders.

Synthesis Methods

(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 1-ethyl-3,3-difluoropiperidin-4-amine with dimethylformamide dimethyl acetal. The resulting product is then reacted with acryloyl chloride to form (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit a range of effects on the nervous system, including modulation of neurotransmitter release and inhibition of neuronal excitability.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F2N3O/c1-4-18-9-7-11(13(14,15)10-18)16-12(19)6-5-8-17(2)3/h5-6,11H,4,7-10H2,1-3H3,(H,16,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEJSWKXFLSIGA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C(C1)(F)F)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC(C(C1)(F)F)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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